Cas no 851809-08-0 (5-(4-benzylpiperazin-1-yl)(phenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(4-benzylpiperazin-1-yl)(phenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol structure
851809-08-0 structure
Product Name:5-(4-benzylpiperazin-1-yl)(phenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
CAS No:851809-08-0
MF:C23H25N5OS
MW:419.542503118515
CID:6438172
Update Time:2025-10-28

5-(4-benzylpiperazin-1-yl)(phenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties

Names and Identifiers

    • 5-(4-benzylpiperazin-1-yl)(phenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
    • 5-((4-benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
    • Thiazolo[3,2-b][1,2,4]triazol-6-ol, 2-methyl-5-[phenyl[4-(phenylmethyl)-1-piperazinyl]methyl]-
    • Inchi: 1S/C23H25N5OS/c1-17-24-23-28(25-17)22(29)21(30-23)20(19-10-6-3-7-11-19)27-14-12-26(13-15-27)16-18-8-4-2-5-9-18/h2-11,20,29H,12-16H2,1H3
    • InChI Key: VJYUKFONJUTOSH-UHFFFAOYSA-N
    • SMILES: N1=C(C)N=C2SC(C(C3=CC=CC=C3)N3CCN(CC4=CC=CC=C4)CC3)=C(O)N12

Computed Properties

  • Exact Mass: 419.178
  • Monoisotopic Mass: 419.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • pka: 0.00±0.53(Predicted)

5-(4-benzylpiperazin-1-yl)(phenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>

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Additional information on 5-(4-benzylpiperazin-1-yl)(phenyl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol

5-(4-Benzylpiperazin-1-yl)(phenyl)methyl-2-methyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol: A Comprehensive Overview

5-(4-Benzylpiperazin-1-yl)(phenyl)methyl-2-methyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol, with the CAS registry number 851809-08-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The molecule incorporates a piperazine ring fused with a triazole-thiazole system, which contributes to its intriguing chemical properties and biological activity.

The structure of this compound is characterized by a piperazine moiety substituted with a benzyl group at the 4-position and a phenylmethyl group at the 5-position of the triazole-thiazole ring system. The presence of these substituents plays a crucial role in determining the compound's physicochemical properties and its interactions with biological targets. Recent studies have highlighted the importance of such heterocyclic systems in modulating pharmacokinetic profiles and enhancing bioavailability.

Recent research has focused on the synthesis and characterization of this compound using advanced techniques such as X-ray crystallography and computational modeling. These studies have provided insights into the three-dimensional arrangement of atoms within the molecule, which is essential for understanding its binding affinity to various receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits potent inhibitory activity against certain kinases, making it a promising lead compound for anti-cancer drug development.

In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. The triazole-thiazole system is known for its ability to form stable metal complexes, which can be utilized in the development of new materials with unique electronic properties. Researchers have investigated the coordination chemistry of this compound with transition metals such as copper and zinc, revealing its potential as a ligand in catalytic processes.

From an environmental perspective, understanding the degradation pathways of this compound is critical for assessing its ecological impact. Recent studies have employed advanced analytical techniques to investigate its biodegradation under various environmental conditions. These findings suggest that the compound undergoes rapid hydrolysis under alkaline conditions, which could be beneficial for its safe disposal and minimize environmental risks.

In conclusion, 5-(4-Benzylpiperazin-1-yl)(phenyl)methyl-2-methyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol (CAS No: 851809-08-) represents a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an attractive candidate for further research in drug discovery and materials science. As ongoing studies continue to unravel its potential uses and mechanisms of action, this compound is poised to make significant contributions to both academic and industrial advancements.

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